4-(1H-indole-2-carbonyl)piperazin-2-one
Description
Contextualization within Indole (B1671886) and Piperazinone Scaffold Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with profound biological activities. researchgate.net Its versatile structure allows it to interact with a wide range of biological targets, leading to its incorporation into drugs with anticancer, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.net The indole ring system, particularly when functionalized at the 2-position with a carbonyl group, as seen in 1H-indole-2-carboxylic acid, provides a key building block for the synthesis of numerous biologically active molecules. semanticscholar.orgmdpi.com
Similarly, the piperazinone scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, is recognized as a "privileged" structure in medicinal chemistry. researchgate.net This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and bioavailability, and its capacity to serve as a versatile scaffold for the presentation of pharmacophoric groups in a defined spatial orientation. researchgate.net Derivatives of piperazin-2-one (B30754) have been investigated for a range of biological activities, including cytotoxic effects against cancer cell lines. nih.govnih.gov
Significance of Indole-Piperazinone Hybrid Architectures in Drug Discovery
The hybridization of indole and piperazinone moieties into a single molecule, such as 4-(1H-indole-2-carbonyl)piperazin-2-one, is a rational drug design strategy aimed at creating novel chemical entities with potentially enhanced or entirely new pharmacological profiles. This approach is predicated on the principle that the combined scaffold may interact with biological targets in a manner distinct from its individual components, potentially leading to improved potency, selectivity, or pharmacokinetic properties. The amide linkage between the indole-2-carbonyl group and the piperazin-2-one ring provides a structurally rigid yet conformationally adaptable framework that can be further modified to optimize interactions with specific biological targets.
Overview of Research Trajectories for Related Chemical Entities
While dedicated research solely on this compound is limited, the scientific literature provides valuable insights from studies on closely related analogs. A significant area of investigation has been the synthesis and biological evaluation of derivatives of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, which differ only by an additional carbonyl group on the piperazine (B1678402) ring. These compounds have been synthesized through the condensation of 1H-indole-2-carboxylic acid with piperazine-2,6-dione (B107378) derivatives and have demonstrated notable anticancer activity against a panel of human cancer cell lines. researchgate.net
Furthermore, other indole-2-carbonyl derivatives linked to piperazine rings have been explored for various therapeutic applications. For instance, indole-2-carbonyl piperazine urea (B33335) derivatives have been developed as selective fatty acid amide hydrolase (FAAH) inhibitors with potential for treating depression and pain. In the realm of infectious diseases, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. mdpi.com These research trajectories for structurally similar compounds underscore the therapeutic potential of the indole-2-carbonyl-piperazine core structure.
Below is a table summarizing the research findings on related indole-piperazinone and indole-piperazine derivatives:
| Compound Class | Biological Target/Activity | Key Findings |
| 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives | Anticancer | Exhibited good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines at a concentration of 10 μM. researchgate.net |
| Indole-2-carbonyl piperazine urea derivatives | FAAH inhibitors | Compound 4i emerged as a potent and selective FAAH inhibitor with an IC50 of 0.12 μM, demonstrating antidepressant and analgesic effects in preclinical models. |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibitors | Derivative 20a showed a significant increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. mdpi.com |
| Piperazin-2-one-based structures | Cytotoxic Activity | Certain derivatives showed a significant effect on the viability of various cancer cell lines, though with some cytotoxicity to nonmalignant cells. nih.govnih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Current Gaps and Future Research Imperatives for this compound
This significant knowledge gap presents a clear imperative for future research. Key areas that warrant investigation include:
Systematic Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound and a library of its derivatives with substitutions on both the indole and piperazinone rings.
Broad Biological Screening: A comprehensive evaluation of the biological activity of these compounds against a wide range of therapeutic targets, including but not limited to, cancer cell lines, viral enzymes, and central nervous system receptors.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the core scaffold influence biological activity, which is crucial for the rational design of more potent and selective analogs.
Computational Modeling and Docking Studies: The use of in silico methods to predict potential biological targets and to understand the molecular interactions between this compound and its putative binding sites.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1110506-54-1 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(1H-indole-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C13H13N3O2/c17-12-8-16(6-5-14-12)13(18)11-7-9-3-1-2-4-10(9)15-11/h1-4,7,15H,5-6,8H2,(H,14,17) |
InChI Key |
GKYIRIUVVPORTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization of 4 1h Indole 2 Carbonyl Piperazin 2 One
Established Synthetic Pathways to 4-(1H-indole-2-carbonyl)piperazin-2-one
The synthesis of this compound is typically achieved through well-established methodologies in organic chemistry, primarily involving multi-step sequences.
Multi-Step Synthesis Approaches
A common and logical multi-step approach for the synthesis of this compound involves the initial preparation of the piperazin-2-one (B30754) ring, followed by its acylation with indole-2-carboxylic acid or a reactive derivative thereof.
Step 1: Synthesis of Piperazin-2-one
The piperazin-2-one core is a crucial intermediate. One established method for its synthesis involves the reaction of ethylenediamine (B42938) with a chloroacetylating agent, such as chloroacetyl chloride or an ester like ethyl chloroacetate (B1199739), followed by cyclization. A patented method describes the use of chloroethylamine hydrochloride and ethyl chloroacetate in an organic solvent, followed by treatment with a base to induce cyclization and formation of piperazin-2-one. This method offers good reaction selectivity and simplifies the post-reaction work-up.
Step 2: Amide Coupling Reaction
The final step is the formation of the amide bond between the piperazin-2-one intermediate and indole-2-carboxylic acid. This is a standard peptide-like coupling reaction, and various coupling agents can be employed to facilitate this transformation. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). Another effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form a reactive acylimidazole intermediate. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) at room temperature. For instance, the coupling of indole-2-carboxylic acid with various amines has been successfully achieved using EDCI in methylene (B1212753) chloride. nih.gov Similarly, CDI has been employed for the amidification of indole (B1671886) derivatives with piperazine (B1678402) moieties. rsc.org The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF is another efficient method for forming such amide bonds. phytojournal.com
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Activating Additive (Optional) | Typical Solvent |
| EDCI | HOBt, DMAP | DCM, DMF |
| DCC | DMAP | DCM |
| CDI | None | THF, DMF |
| HATU | DIPEA | DMF |
One-Pot Reaction Strategies
While a direct one-pot synthesis for this compound is not extensively documented in the literature, analogous one-pot methodologies for related structures, such as indole-fused diketopiperazines, have been developed. These strategies often employ multi-component reactions (MCRs). For example, an Ugi four-component reaction (4-CR) involving tryptophanate, 1H-indole-2-carboxylic acid, an aldehyde, and an isocyanide can lead to an intermediate that undergoes a subsequent intramolecular cyclization to form an indole-fused diketopiperazine scaffold. researchgate.net This suggests the potential for developing a one-pot synthesis for the target molecule, possibly by reacting indole-2-carboxylic acid, a suitable three-carbon dielectrophile, and a diamine precursor in a single reaction vessel. However, such a specific one-pot strategy for this compound remains an area for future research and development.
Novel and Greener Synthetic Approaches for this compound Analogues
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic methods for indole and piperazine-containing compounds. These approaches focus on catalytic methods, the use of sustainable solvents, and energy-efficient reaction conditions.
Catalytic Reaction Optimizations
The amide coupling step in the synthesis of this compound is a prime target for catalytic optimization. While stoichiometric coupling agents are common, the development of catalytic methods for amide bond formation is an active area of research. For instance, the use of a catalytic amount of HOBt with EDC and DMAP has been shown to be effective for the coupling of electron-deficient amines. nih.gov Furthermore, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids presents an alternative strategy for forming N-aryl indoles, which could be adapted for related transformations. ktu.edu For the synthesis of the indole and piperazine precursors themselves, various catalytic methods are being explored. The Fischer indole synthesis, a classic method for preparing indoles, can be catalyzed by Lewis acids, and the use of solid acid catalysts can offer environmental benefits over traditional homogeneous acid catalysts. researchgate.net Similarly, the synthesis of piperazines can be achieved through catalytic processes such as intermolecular and intramolecular cyclization reactions. nih.gov
Sustainable Synthesis Principles
The application of sustainable synthesis principles can significantly reduce the environmental impact of producing this compound and its analogues. Key areas of focus include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. uni.lu This technique has been successfully applied to the synthesis of various indole derivatives and could be readily adapted for the amide coupling step in the synthesis of the target molecule. asiaresearchnews.com
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The multi-step synthesis of the target compound could be translated into a continuous flow process, where intermediates are generated and consumed in a continuous stream, minimizing manual handling and purification steps.
Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as ethanol (B145695), water, or ionic liquids is a key principle of green chemistry. sci-hub.st Research into sustainable multicomponent indole synthesis has demonstrated the feasibility of using ethanol as a solvent. nih.gov
Chemoinformatic Analysis and Structural Features of this compound
Chemoinformatic analysis provides valuable insights into the physicochemical properties and potential drug-likeness of a molecule. While specific experimental data for this compound is limited, its properties can be predicted based on its structure.
The structure of this compound features a planar indole ring system linked via an amide bond to a non-planar piperazin-2-one ring. The indole moiety contains a hydrogen bond donor (the N-H group) and an aromatic system capable of engaging in π-π stacking interactions. The piperazin-2-one ring contains two carbonyl groups, which can act as hydrogen bond acceptors, and another N-H group that can act as a hydrogen bond donor. The amide linkage introduces some rotational restriction around the C-N bond.
A key tool in chemoinformatic analysis for drug discovery is Lipinski's Rule of Five, which provides a set of guidelines for evaluating the druglikeness of a molecule based on its potential for good oral bioavailability. nih.govresearchgate.net
Table 2: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 243.26 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 1.35 (calculated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (indole NH, piperazinone NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two carbonyl O, piperazinone N) | ≤ 10 | Yes |
Based on these calculated parameters, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, on this and related indole-piperazinone derivatives could provide deeper insights into their potential biological activities and interactions with molecular targets. semanticscholar.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also be employed to forecast the pharmacokinetic and safety profiles of such compounds.
Topological and Pharmacophore Descriptor Analysis
While a detailed topological and pharmacophore descriptor analysis for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on its structural components. The molecule possesses a distinct set of features that are crucial for molecular recognition and interaction with biological targets.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. For this compound, key descriptors would include:
Molecular Weight: Approximately 257.28 g/mol .
Topological Polar Surface Area (TPSA): This is a critical parameter for predicting drug transport properties. The presence of two amide groups and a secondary amine in the indole ring contributes significantly to the TPSA, which is estimated to be around 78.5 Ų.
Number of Rotatable Bonds: The bond connecting the indole carbonyl group to the piperazinone ring is a key rotatable bond, allowing for conformational flexibility.
Hydrogen Bond Donors and Acceptors: The indole NH group and the amide NH in the piperazinone ring act as hydrogen bond donors. The two carbonyl oxygens and the nitrogen atoms serve as hydrogen bond acceptors.
These descriptors suggest that the molecule has a moderate size and polarity, which are generally favorable for drug-like properties.
Pharmacophore Features: A pharmacophore model for this scaffold would highlight the following key features:
Hydrogen Bond Acceptors (HBA): Located at the two carbonyl oxygen atoms.
Hydrogen Bond Donors (HBD): The NH group of the indole and the NH group of the piperazinone.
Aromatic Ring: The indole ring system provides a hydrophobic and potentially π-stacking interaction site.
Positive Ionizable Feature: The secondary amine in the piperazine ring under physiological conditions.
The spatial arrangement of these features is critical for its interaction with specific biological targets. Computational modeling would be required to define the precise 3D arrangement of these pharmacophoric points.
| Descriptor | Predicted Value |
| Molecular Weight | ~257.28 g/mol |
| Topological Polar Surface Area (TPSA) | ~78.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Conformational Analysis and Preferred Geometries
The conformational flexibility of this compound is primarily dictated by the rotation around the amide bond linking the indole and piperazinone moieties, and the puckering of the piperazin-2-one ring.
The piperazin-2-one ring can adopt several conformations, including chair, boat, and twist-boat forms. However, for substituted piperazines, a chair conformation is often the most stable. nih.gov The presence of the bulky indole-2-carbonyl substituent at the N4 position would likely influence the ring's preferred pucker and the orientation of the substituent (axial vs. equatorial). For 1-acyl-2-substituted piperazines, an axial conformation has been found to be preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov
The relative orientation of the indole ring and the piperazinone ring is determined by the torsion angle of the C-N amide bond. Due to the partial double bond character of the amide bond, rotation is restricted, leading to planar cis and trans isomers. The trans conformation is generally more stable for acyclic amides. The specific preferred geometry for this compound would require detailed computational energy calculations. These calculations would map the potential energy surface as a function of the key dihedral angles to identify the global and local energy minima, representing the most stable conformations.
Derivatization Strategies and Analogue Libraries of the this compound Scaffold
The this compound scaffold offers multiple points for chemical modification to generate analogue libraries for structure-activity relationship (SAR) studies. The primary sites for derivatization are the indole ring, the piperazinone ring, and the amide linker.
Indole Ring Modifications:
N1-Substitution: The nitrogen of the indole ring can be alkylated or arylated to explore the impact of substituents on activity. For instance, methylation at this position can alter the hydrogen bonding capacity and steric profile.
Substitution on the Benzene Ring: The 5- and 6-positions of the indole are common sites for introducing a variety of substituents, such as halogens, alkyl, alkoxy, and nitro groups, to modulate electronic and lipophilic properties.
Piperazinone Ring Modifications:
C3, C5, and C6-Substitution: Introduction of substituents on the carbon atoms of the piperazinone ring can create chiral centers and provide vectors for exploring new interaction points with a target.
Amide Linker Modification:
While less common, modification of the amide linker itself, for example, by creating thioamides, could be explored to alter the electronic and conformational properties of the molecule.
Insufficient Information Available to Generate the Requested Article
Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is a lack of specific information available to fulfill the detailed requirements of the requested article. The search did not yield any specific studies or data on the molecular targets, enzyme interactions, receptor binding, or its effects on cellular pathways and gene expression.
While information exists for structurally related compounds, such as indole-2-carbonyl piperazine urea (B33335) derivatives and other indole-based molecules, the strict instruction to focus solely on "this compound" and to exclude any information outside this explicit scope prevents the use of such data. Extrapolating findings from different, albeit similar, compounds would be scientifically unsound and would violate the core instructions of the request.
Therefore, without any available data on the molecular mechanisms and biological target identification for this compound, it is not possible to generate the requested article. The creation of content for the specified sections and subsections would require speculation and the introduction of information not directly related to the compound , which is explicitly forbidden by the user's instructions.
Molecular Mechanisms and Biological Target Identification of 4 1h Indole 2 Carbonyl Piperazin 2 One
Structure-Activity Relationship (SAR) Studies of 4-(1H-indole-2-carbonyl)piperazin-2-one Derivatives
Elucidation of Key Pharmacophoric Elements
There is no available research to identify the key pharmacophoric elements of this compound.
Impact of Substituent Modifications on Biological Activity
There are no studies available that explore the impact of modifying substituents on the indole (B1671886) or piperazinone rings of this specific compound.
Spatial Orientation and Stereochemical Considerations in Activity Profiles
Information regarding the influence of stereochemistry on the biological activity of this compound is not available in the current body of scientific literature.
Preclinical Biological Activity Spectrum of this compound
In vitro Efficacy and Potency Evaluations across Biological Assays
No in vitro efficacy or potency data for this compound has been published.
Cellular Phenotype Modulation and Cytotoxicity Assays
There are no public reports on the effects of this compound on cellular phenotypes or its cytotoxicity.
Specific in vivo Animal Model Efficacy Studies
No specific in vivo animal model efficacy studies for this compound are publicly available. Research has been conducted on structurally related compounds, as detailed below.
A study on a series of novel piperazine-2,5-dione derivatives bearing indole analogs investigated their anti-depressant, anti-inflammatory, and analgesic activities in vivo. nih.gov The experiments, conducted in animal models, revealed that all tested compounds exhibited these effects at a specified dose. nih.gov Notably, two compounds from the series demonstrated significant anti-depressant effects, comparable to the well-known antidepressant fluoxetine, in a forced swim test. nih.gov These two compounds also showed promising anti-inflammatory and analgesic properties. nih.gov
In a different line of research, bis-indole derivatives connected by a piperazine (B1678402) or pyridine (B92270) heterocycle were synthesized and evaluated for their antitumor activity. nih.gov The compounds were initially screened by the National Cancer Institute for their effects on human cell lines. nih.gov While the pyridine derivatives showed greater activity, one of the piperazine-containing compounds was advanced to an in vivo hollow fiber assay, where it demonstrated activity. nih.gov This led to its further evaluation in a human tumor xenograft model in mice. nih.gov
Another study focused on 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives as potential inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3) for cancer therapy. nih.gov Two compounds in this series, after demonstrating favorable pharmacokinetic profiles, were tested for antitumor efficacy in vivo. nih.gov These compounds showed notable efficacy without causing severe body weight loss in the animal models. nih.gov
It is important to reiterate that the findings summarized above are for compounds that are structurally different from this compound. The core structure of an indole linked to a piperazine-2-one is a specific chemical entity for which dedicated in vivo efficacy data has not been found.
Computational Chemistry and in Silico Profiling of 4 1h Indole 2 Carbonyl Piperazin 2 One
Molecular Docking and Ligand-Protein Interaction Prediction for 4-(1H-indole-2-carbonyl)piperazin-2-one
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of a ligand and its affinity for a potential biological target.
Virtual screening is a computational approach used in drug discovery to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a novel compound like this compound, virtual screening can be employed to identify potential protein targets. This process involves docking the compound's 3D structure against a panel of known protein structures.
The indole-2-carboxamide scaffold, a key feature of this compound, has been identified as a versatile pharmacophore that can interact with a variety of biological targets. For instance, derivatives of indole-2-carboxamide have been investigated as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids in mycobacteria. rsc.orgnih.gov Virtual screening of this compound against a library of microbial proteins could therefore identify potential antibacterial targets.
Similarly, the piperazine (B1678402) moiety is a common feature in molecules targeting the central nervous system. Virtual screening of piperazine derivatives has been successfully used to identify inhibitors of human acetylcholinesterase, a key enzyme in the pathophysiology of Alzheimer's disease. nih.gov Therefore, a virtual screening campaign for this compound could also explore its potential as a modulator of neurological targets.
Once a potential protein target is identified, detailed binding site analysis is performed to understand the specific molecular interactions that stabilize the ligand-protein complex. This involves identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the ligand.
For indole (B1671886) derivatives, the indole ring itself is often involved in crucial binding interactions. The flat, aromatic nature of the indole nucleus allows for significant pi-pi stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site. researchgate.net The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl group in the linker of this compound can act as a hydrogen bond acceptor. The piperazin-2-one (B30754) ring can also participate in hydrogen bonding and van der Waals interactions.
For example, in studies of indole-based inhibitors targeting the colchicine (B1669291) binding site of tubulin, molecular docking has revealed that the indole moiety often occupies a hydrophobic pocket, forming key interactions that are essential for its anti-cancer activity. nih.gov An interaction fingerprint for this compound would map these potential interactions, providing a detailed 2D representation of its binding mode.
A hypothetical interaction fingerprint for this compound within a kinase binding site, a common target for indole derivatives, might look like this:
| Interaction Type | Ligand Group | Protein Residue (Example) |
| Hydrogen Bond (Donor) | Indole N-H | Aspartic Acid (backbone C=O) |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Lysine (side chain N-H) |
| Hydrogen Bond (Acceptor) | Piperazinone C=O | Serine (side chain O-H) |
| Pi-Pi Stacking | Indole Ring | Phenylalanine |
| Hydrophobic Interaction | Piperazinone Ring | Leucine, Valine |
Quantum Chemical Calculations and Electronic Structure Analysis of this compound
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich indole ring, while the LUMO may be localized on the carbonyl group and the piperazin-2-one moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations can precisely map the distribution and energies of these orbitals.
A representative table of calculated FMO energies for a similar indole derivative is shown below:
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.1 |
| HOMO-LUMO Gap | 5.1 |
These values can be compared with those of known active compounds to predict the potential for similar biological activity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the piperazin-2-one ring, indicating these are sites for potential hydrogen bond acceptance. The N-H proton of the indole ring would exhibit a region of positive potential, highlighting its role as a hydrogen bond donor. This information is crucial for understanding how the molecule will interact with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular weight, molar refractivity.
Topological descriptors: Connectivity indices.
Hydrophobic descriptors: LogP.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to generate an equation that correlates these descriptors with the observed biological activity. For instance, a QSAR study on a series of piperazine derivatives identified descriptors such as the energy of the LUMO, electrophilicity index, and molar refractivity as being significantly correlated with their inhibitory activity. mdpi.com
A hypothetical QSAR equation might look like:
pIC50 = 0.5 * LogP - 0.2 * (HOMO-LUMO gap) + 1.2 * (Dipole Moment) + C
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Such a model would be invaluable for guiding the design of new, more potent analogues of this compound by suggesting which structural modifications are likely to enhance activity.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of this compound would typically involve Quantitative Structure-Activity Relationship (QSAR) studies. Such models are constructed by correlating variations in the physicochemical properties of a series of related compounds with their biological activities. For a compound like this compound, a library of analogues would be synthesized, and their biological activities against a specific target would be determined.
The process would involve:
Dataset Compilation: Gathering a dataset of molecules structurally related to this compound with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape).
Model Building and Validation: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests to build the QSAR model. The predictive power of the model would then be rigorously validated using internal and external validation techniques.
Identification of Physicochemical Descriptors Correlated with Activity
The identification of physicochemical descriptors that correlate with the biological activity of this compound is a crucial step in understanding its mechanism of action and in designing more potent analogues. These descriptors quantify various aspects of the molecule's structure and properties.
Key descriptors that would be investigated include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and ability to participate in electronic interactions.
Steric Descriptors: Including molecular volume and surface area, which are important for understanding how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which influences the molecule's ability to cross cell membranes.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.
The correlation of these descriptors with biological activity can reveal which molecular features are essential for the desired effect.
In Silico ADMET Prediction for this compound (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction provides an early assessment of the pharmacokinetic and toxicological properties of a drug candidate, helping to identify potential liabilities before significant resources are invested.
Prediction of Oral Bioavailability and Permeability
The oral bioavailability of a drug is influenced by its absorption and first-pass metabolism. Computational models can predict the likelihood of a compound being orally bioavailable. For this compound, this would involve assessing its compliance with established rules of thumb, such as Lipinski's Rule of Five.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |
| Molecular Weight | 257.28 g/mol | ≤ 500 g/mol |
| LogP | 1.3-1.8 (estimated) | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
Based on these predictions, this compound is expected to have good oral bioavailability. Permeability through biological membranes, such as the intestinal wall and the blood-brain barrier, can also be predicted using models that consider factors like polar surface area (PSA).
Computational Metabolism Site Prediction
Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for forming active or toxic metabolites. In silico tools can identify the most likely sites of metabolism by cytochrome P450 enzymes. For this compound, potential sites of metabolism would include the indole ring and the piperazinone moiety.
Common metabolic reactions that could be predicted include:
Hydroxylation of the indole ring.
N-dealkylation at the piperazine nitrogen.
Oxidation of the piperazinone ring.
Theoretical Solubility and Distribution Coefficient (logP) Estimation
Aqueous solubility and lipophilicity (logP) are fundamental properties that affect a drug's absorption and distribution. Various computational methods can be used to estimate these values for this compound.
Solubility (logS): The predicted aqueous solubility would be a key parameter in assessing its suitability for oral administration.
Distribution Coefficient (logP): The estimated logP value provides insight into the compound's partitioning between aqueous and lipid environments, which is critical for its ability to cross biological membranes.
| Parameter | Predicted Value Range |
| logP | 1.3 - 1.8 |
| Aqueous Solubility (logS) | -2.5 to -3.5 |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental investigation.
Therapeutic Potential and Preclinical Development Considerations for 4 1h Indole 2 Carbonyl Piperazin 2 One
Emerging Therapeutic Applications Based on Preclinical Efficacy of Analogous Compounds
While direct preclinical efficacy data for 4-(1H-indole-2-carbonyl)piperazin-2-one is not available, the therapeutic potential of this compound can be inferred from studies on its structural analogs.
Potential in Neurodegenerative Disorders
The indole-piperazine scaffold has been explored for its neuroprotective properties. For instance, a series of novel indole-piperazine derivatives with a hydroxamic acid moiety were designed as selective histone deacetylase 6 (HDAC6) inhibitors. In these studies, the compound N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide (9c) was identified as a potent HDAC6 inhibitor with an IC50 value of 13.6 nM. nih.gov This compound demonstrated the ability to induce neurite outgrowth in PC12 cells and exhibited significant neuroprotective activity against oxidative stress. nih.gov These findings suggest that compounds with an indole-piperazine core, such as this compound, may hold potential for the treatment of neurodegenerative diseases where HDAC6 inhibition is a therapeutic strategy. nih.gov
Anti-inflammatory and Immunomodulatory Prospects
The anti-inflammatory potential of indole (B1671886) and piperazine (B1678402) derivatives is well-documented. Although specific studies on the immunomodulatory effects of this compound are not available, related structures have shown promise. The broad anti-inflammatory and immunomodulatory activities associated with the indole nucleus suggest that this compound could be a candidate for further investigation in inflammatory conditions.
Antimicrobial or Antiviral Activities
The indole scaffold is a key component in many antiviral agents. nih.gov Research into piperazinone phenylalanine derivatives with a terminal indole ring has identified novel modulators of the HIV-1 capsid protein. mdpi.com In one study, a series of these derivatives were synthesized and tested for their anti-HIV activity. The compound designated as F2-7f, which features two fluorine atoms on the indole ring, showed improved anti-HIV-1 efficacy with an EC50 of 5.89 µM. mdpi.com Another derivative, 7f, displayed a preference for HIV-2 inhibition with an EC50 of 4.52 µM. mdpi.com These findings indicate that the indole-piperazinone core is a viable scaffold for the development of antiviral agents. mdpi.com
In the realm of antibacterial research, piperazine hybridized coumarin (B35378) indolylcyanoenones have been synthesized and evaluated. nih.gov One derivative, a 6-bromo substituted compound, showed favorable activity against Staphylococcus aureus. researchgate.net While these compounds are structurally more complex than this compound, they highlight the potential of the broader indole-piperazine class in antimicrobial drug discovery.
Antineoplastic or Antiprofilerative Potential
The indole-piperazine structure has been investigated for its anticancer properties. A series of indole-piperazine hybrids were designed as histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. jst.go.jp Compounds 6a (N-hydroxy-4-((4-(1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) and 6b (N-hydroxy-4-((4-(5-methoxy-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) demonstrated submicromolar activity against HDAC1, with IC50 values of 205 nM and 280 nM, respectively. jst.go.jp Compound 6a also showed potent antiproliferative activity against K562 and HCT116 cancer cell lines. jst.go.jp Furthermore, a series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity, with some compounds showing dual inhibitory effects on EGFR and CDK2. nih.gov These studies suggest that the indole-2-carbonyl motif, a key feature of this compound, is a promising starting point for the design of novel anticancer agents.
Lead Optimization Strategies for this compound Analogs
Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable ones. For a scaffold like this compound, several strategies can be envisioned based on studies of related molecules.
Enhancing Potency and Selectivity
Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications of the indole-piperazinone scaffold can influence potency and selectivity.
For antiviral activity, research on piperazinone phenylalanine derivatives with a terminal indole ring revealed that substitutions on the indole ring significantly impact efficacy. For instance, the introduction of two fluorine atoms on the indole ring of one derivative (F2-7f) improved its anti-HIV-1 activity. mdpi.com The general observation that indole derivatives had better antiviral activity than aniline (B41778) derivatives in this series suggests the importance of the indole moiety for interacting with the target. mdpi.com
In the context of anticancer agents, the development of indole-piperazine HDAC inhibitors demonstrated that modifications to the indole ring could fine-tune selectivity. For example, compound 6a showed a preferable affinity for class I HDACs. jst.go.jp
For antibacterial agents, the synthesis of piperazine hybridized coumarin indolylcyanoenones showed that substituents on the indole core could enhance antibacterial efficacy. Specifically, the introduction of a bromine atom or a methyl group at the C-6 position of the indole ring was found to be beneficial. researchgate.net
Furthermore, in the development of selective human 5-HT1D receptor ligands, the fluorination of 3-(3-(piperazin-1-yl)propyl)indoles was found to significantly reduce the pKa of the compounds, which had a beneficial influence on oral absorption. acs.org This highlights how strategic modifications can improve pharmacokinetic properties in addition to potency and selectivity.
The table below summarizes key findings from studies on analogous compounds that could inform lead optimization strategies for this compound.
| Therapeutic Area | Analogous Compound Series | Key Optimization Insights | Reference |
| Antiviral (HIV) | Piperazinone phenylalanine derivatives with terminal indole | Introduction of fluorine atoms on the indole ring enhances anti-HIV-1 activity. The indole moiety is preferred over an aniline ring for antiviral potency. | mdpi.com |
| Anticancer (HDAC inhibitors) | Indole-piperazine hybrids | Modifications on the indole ring can improve selectivity for specific HDAC isoforms. | jst.go.jp |
| Antibacterial | Piperazine hybridized coumarin indolylcyanoenones | Substitution at the C-6 position of the indole ring with bromine or a methyl group enhances antibacterial activity. | researchgate.net |
| CNS Agents (5-HT1D Receptor Ligands) | 3-(3-(Piperazin-1-yl)propyl)indoles | Fluorination can reduce pKa and improve oral absorption. | acs.org |
Development of Prodrug Strategies for this compound
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.govmdpi.comresearchgate.net The rationale for designing a prodrug of this compound would be to overcome potential shortcomings in its drug-like properties. Key rationales could include:
Improving Solubility: The planar, aromatic indole ring system can contribute to low aqueous solubility, which may limit formulation options and oral absorption. A prodrug could be designed by attaching a polar, ionizable promoiety to temporarily increase water solubility.
Enhancing Permeability: The N-H group on the indole and the lactam N-H on the piperazinone can form hydrogen bonds, which might hinder passive diffusion across biological membranes like the intestinal epithelium or the blood-brain barrier. Masking these groups with lipophilic promoieties could enhance permeability. nih.gov
Improving Metabolic Stability: If the parent compound is subject to rapid first-pass metabolism, a prodrug can be designed to protect the metabolically labile site. The prodrug may not be a substrate for the metabolizing enzymes, allowing it to reach systemic circulation before being converted to the active drug.
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues (e.g., tumors), thereby concentrating the active drug at the site of action and reducing systemic toxicity. rsc.orgrsc.org
The structure of this compound offers several functional groups that could be targeted for prodrug derivatization, primarily the indole N-H group. The lactam N-H is generally less reactive and less suitable for simple prodrug strategies compared to the indole nitrogen.
Table 2: Potential Prodrug Strategies and Activation Mechanisms
| Prodrug Type | Target Functional Group | Promoiety Example | Activation Mechanism |
| N-Acyloxyalkyl Prodrugs | Indole N-H | -(CH₂)n-O-C(O)-R | Hydrolysis by esterase enzymes to release an unstable intermediate that subsequently fragments to release the parent drug, formaldehyde, and a carboxylic acid. nih.gov |
| N-Phosphonooxymethyl Prodrugs | Indole N-H | -CH₂-O-P(O)(OH)₂ | Cleavage by alkaline phosphatases to yield an unstable N-hydroxymethyl intermediate, which then releases the active drug. mdpi.com This strategy significantly enhances aqueous solubility. |
| N-Mannich Bases | Indole N-H | -CH₂-NR¹R² | These prodrugs can exhibit pH-sensitive hydrolysis or may be designed for enzymatic cleavage, depending on the nature of the amine used. |
| β-Lactamase-Activated Prodrugs | (Hypothetical) | A cephalosporin (B10832234) moiety attached to the molecule. | If targeting bacterial infections, a cephalosporin could be linked to the molecule. Cleavage of the β-lactam ring by bacterial β-lactamase would trigger the release of the active compound. nih.govnih.govencyclopedia.pub |
The selection of a specific prodrug strategy would depend on the particular physicochemical or pharmacokinetic challenge being addressed. Each approach requires careful design to ensure efficient conversion to the active drug at the desired site and to confirm that the released promoiety is non-toxic.
Patent Landscape and Academic IP Considerations for this compound and its Analogues
The patent landscape for compounds containing indole and piperazine/piperazinone motifs is active, reflecting the broad therapeutic interest in these scaffolds. nih.gov A review of existing patents reveals that derivatives of indole-2-carbonyl piperazines and related structures have been explored for various therapeutic applications, including as antithrombotic agents, antivirals, and CNS agents.
Key considerations for the intellectual property (IP) surrounding this compound include:
Novelty and Prior Art: A thorough search of chemical and patent databases is essential to determine if the specific molecule has been previously synthesized or claimed. Research on similar structures, such as 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, has been published, highlighting the need to clearly differentiate the specific -piperazin-2-one structure. researchgate.net
Scope of Existing Patents: Patents for related compounds may have broad claims that cover a range of substitutions on the indole and piperazine rings. For example, a patent might claim a genus of compounds defined by an indole-carbonyl-piperazine core with various substituents at different positions. A patent for indole-2-sulphonyl-piperazin-1-carbonyl derivatives for antithrombotic use suggests that modifications at the 2-position of the indole linked to a piperazine are of interest to pharmaceutical development. google.com
Freedom to Operate: Even if the compound itself is novel, its synthesis or use for a particular therapeutic purpose might infringe on existing process or method-of-use patents.
Patentability of Analogues: For academic and commercial development, the potential to patent novel analogues is crucial. IP protection could be sought for derivatives with specific substitutions on the indole ring (e.g., at the C4, C5, C6, or C7 positions) or on the piperazinone ring that confer improved properties such as enhanced potency, better metabolic stability, or a superior safety profile. Recent advances in methods for modifying specific positions on the indole ring could open new avenues for creating patentable chemical matter. news-medical.net
Table 3: Representative Patent Areas for Related Scaffolds
| Scaffold Class | Therapeutic Area | General Claims | Representative Patent Example |
| Indole-sulphonyl-piperazine derivatives | Antithrombotic / Anticoagulant | Derivatives with substitutions on the indole ring and modifications to the piperazine-linked moiety. | US20070135441A1 |
| Piperazine-containing heterocycles | Multiple (CNS, anticancer, antiviral, etc.) | Broad claims covering various heterocyclic systems linked to a piperazine core. | Review Article (PMID: 27177234) nih.gov |
| (Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives | Anticancer (eIF4A3 Inhibitors) | Novel series of pyridinone derivatives with a piperazine-1-carbonyl linker. | PMID: 29057054 nih.gov |
Future Directions and Unexplored Avenues in 4 1h Indole 2 Carbonyl Piperazin 2 One Research
Exploration of Novel Biological Targets for 4-(1H-indole-2-carbonyl)piperazin-2-one
The therapeutic efficacy of a compound is intrinsically linked to its molecular targets. While initial studies may have identified primary targets for this compound, a comprehensive understanding of its full target profile is crucial for uncovering its complete therapeutic potential and potential side effects. The indole (B1671886) nucleus is a versatile scaffold known to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. nih.govresearchgate.netnih.gov
Future research should focus on identifying and validating novel biological targets for this compound. A multi-pronged approach, integrating computational and experimental methods, will be essential.
Potential Novel Target Classes for this compound:
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Protein Kinases | The indole scaffold is a common feature in many kinase inhibitors. nih.gov | Oncology, Inflammatory Diseases |
| G-protein Coupled Receptors (GPCRs) | Indole derivatives have shown activity at various GPCRs. mdpi.com | Neuroscience, Metabolic Disorders |
| Ion Channels | Modulation of ion channels by small molecules is a key therapeutic strategy. | Cardiovascular Diseases, Neurological Disorders |
| Epigenetic Targets (e.g., HDACs) | Some indole-containing compounds are known to inhibit histone deacetylases (HDACs). nih.gov | Oncology, Neurodegenerative Diseases |
This table is generated based on the known activities of the indole scaffold and represents potential areas of investigation for this compound.
Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)
The synthesis of this compound and its derivatives can be optimized by leveraging advanced synthetic technologies. These technologies offer significant advantages over traditional batch synthesis, including improved efficiency, safety, and scalability. mdpi.comnih.gov
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including indoles. mdpi.comnih.govacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. galchimia.comakjournals.com The application of flow chemistry to the synthesis of the indole-2-carboxylic acid precursor or the final coupling step with the piperazin-2-one (B30754) moiety could significantly streamline the manufacturing process. mdpi.comnih.govacs.org
Comparison of Synthetic Technologies:
| Technology | Potential Advantages for Synthesizing this compound |
| Flow Chemistry | Increased reaction efficiency and yield. mdpi.comacs.org Enhanced safety profile. galchimia.com Facile scalability. mdpi.com |
| AI-Driven Synthesis | Identification of novel and efficient synthetic routes. chemcopilot.compreprints.org Optimization of reaction conditions. nih.govpreprints.org Reduced experimental effort and time. preprints.org |
This table provides a summary of the potential benefits of applying advanced synthetic technologies to the production of this compound.
Deeper Mechanistic Investigations into Off-Target Activities of this compound
A thorough understanding of a drug candidate's off-target activities is paramount for predicting potential adverse effects and for drug repurposing. While on-target activity is responsible for the desired therapeutic effect, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Future research should employ a combination of in silico and in vitro approaches to create a comprehensive off-target profile for this compound. Techniques such as computational target prediction, affinity chromatography-mass spectrometry, and broad-panel cell-based screening can be utilized to identify unintended molecular interactions. Once off-targets are identified, further mechanistic studies will be necessary to understand the functional consequences of these interactions.
Integration of Omics Data for Comprehensive Pathway Mapping of this compound Effects
To gain a holistic understanding of the cellular effects of this compound, it is essential to move beyond single-target analyses and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the biological pathways modulated by the compound. nygen.ionih.govomicstutorials.comnih.gov
By treating cells or animal models with this compound and subsequently analyzing changes across these different molecular layers, researchers can identify key signaling pathways and cellular processes that are perturbed. nygen.ionih.govomicstutorials.comnih.gov This approach can reveal the compound's mechanism of action in greater detail, identify potential biomarkers of response, and uncover novel therapeutic applications. nygen.ionih.govomicstutorials.comnih.gov
Challenges and Opportunities in Translating Preclinical Findings of this compound
The transition from promising preclinical data to successful clinical trials is a major hurdle in drug development. researchgate.nettexilajournal.comnih.govpharmafeatures.comnih.gov For this compound, several challenges and opportunities should be considered to facilitate this translation.
Challenges:
Predictive Value of Animal Models: The animal models used in preclinical studies may not always accurately recapitulate human disease, leading to a discrepancy between preclinical efficacy and clinical outcomes. texilajournal.comnih.govpharmafeatures.com
Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animal species and humans can significantly impact a drug's efficacy and safety profile.
Long-term Toxicity: Preclinical studies are often of limited duration and may not fully capture the potential for long-term or rare adverse effects.
Opportunities:
Biomarker Development: The identification of predictive biomarkers through omics studies can help to select patient populations most likely to respond to treatment, thereby increasing the chances of clinical trial success. nih.gov
Advanced Preclinical Models: The use of more sophisticated preclinical models, such as patient-derived xenografts or organoids, may improve the predictive power of preclinical studies.
Translational Research Strategies: A "bench-to-bedside" approach that integrates basic and clinical research can help to bridge the gap between preclinical findings and clinical applications. pharmafeatures.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 4-(1H-indole-2-carbonyl)piperazin-2-one, and what are their critical optimization parameters?
- Methodology : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and piperazin-2-one. For example, a two-step protocol involves activating the indole carbonyl group using reagents like EDCI/HOBt, followed by nucleophilic substitution with piperazin-2-one under basic conditions (e.g., DBU in THF). Critical parameters include reaction temperature (room temperature to 50°C), solvent choice (THF or DCM), and purification via silica gel chromatography with gradients of methanol/dichloromethane (5–10%) to achieve >93% yield .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology : Characterization requires a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm functional groups (e.g., indole C=O at ~160 ppm, piperazin-2-one NH at ~8.0 ppm) .
- UHPLC-MS : To verify molecular weight (e.g., [M+H] = 269 for intermediates) and purity (>98%) .
- Elemental Analysis : For precise determination of C, H, N content, especially for hydrochloride salts .
Q. What are the recommended solubility and storage conditions for maintaining the stability of this compound in experimental settings?
- Methodology : The compound is highly soluble in DMSO (up to 100 mg/mL) and ethanol (30 mg/mL) but poorly soluble in water (<1 mg/mL). For long-term stability, store lyophilized powder at -20°C in anhydrous conditions. Avoid repeated freeze-thaw cycles in solution to prevent degradation .
Advanced Research Questions
Q. What advanced biophysical techniques are utilized to elucidate the binding mechanism of this compound with MDM2?
- Methodology :
- X-ray Crystallography : Resolves atomic-level interactions, such as hydrophobic contacts between the indole ring and MDM2’s Phe19/Trp23 residues (PDB ID: 5ZXF, resolution: 1.25 Å) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., = 100–200 nM for Nutlin-3 analogs) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate enthalpy-driven binding .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different cellular models?
- Methodology :
- Cell Line Validation : Test activity in p53-wildtype vs. p53-null models to isolate MDM2-dependent effects .
- Assay Standardization : Use reference inhibitors (e.g., Nutlin-3) as internal controls to normalize IC values .
- Metabolic Profiling : Assess intracellular compound stability via LC-MS to rule out degradation artifacts .
Q. What computational strategies are effective in predicting the structure-activity relationships (SAR) of this compound analogs?
- Methodology :
- Molecular Docking : Use programs like GOLD to predict binding poses in MDM2’s hydrophobic pocket, focusing on substituent effects (e.g., 4-chlorophenyl groups enhancing affinity) .
- Molecular Dynamics (MD) Simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for lead optimization, particularly for halogen substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
